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Boc-Inp-OH

Cat. No.: B188232
CAS No.: 174286-31-8
M. Wt: 229.27 g/mol
InChI Key: JWOHBPPVVDQMKB-UHFFFAOYSA-N
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Description

Historical Context of Piperidine (B6355638) Derivatives in Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a structural motif of immense importance in chemistry and pharmacology. nih.govwikipedia.org First isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper, piperidine and its derivatives have since been found in a vast array of natural alkaloids. wikipedia.org These include well-known compounds such as the fire ant toxin solenopsin (B1210030) and the tobacco alkaloid anabasine. wikipedia.org

The inherent biological activity of these natural products spurred extensive research into the synthesis and pharmacological evaluation of novel piperidine derivatives. nih.govwisdomlib.org This research has led to the development of numerous pharmaceuticals across a wide range of therapeutic areas, including analgesics, antipsychotics, and antihistamines. nih.govwisdomlib.orgijnrd.org The prevalence of the piperidine scaffold in successful drugs underscores its status as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net

Significance of N-BOC Protecting Groups in Amine Chemistry

The secondary amine within the piperidine ring is a reactive functional group. In the course of a multi-step synthesis, it is often necessary to temporarily block or "protect" this amine to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. The tert-butyloxycarbonyl (BOC) group is one of the most widely used protecting groups for amines in organic synthesis. researchgate.netwikipedia.orgchemistrysteps.com

The popularity of the BOC group stems from several key advantages. It is readily introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347). researchgate.netorganic-chemistry.org The resulting N-BOC protected amine is stable to a wide range of reaction conditions, including basic and nucleophilic environments. researchgate.netorganic-chemistry.org Crucially, the BOC group can be easily removed under mild acidic conditions, such as with trifluoroacetic acid or hydrochloric acid, to regenerate the free amine. researchgate.netwikipedia.org This orthogonality allows for selective deprotection without affecting other acid-labile groups that might be present in the molecule. The stability and straightforward removal of the BOC group provide chemists with precise control over the synthetic route. aaronchem.com

Overview of N-BOC-Piperidine-4-carboxylic Acid as a Versatile Synthetic Intermediate

N-BOC-piperidine-4-carboxylic acid, with the CAS number 84358-13-4, is a white crystalline powder that serves as a bifunctional building block. guidechem.com It possesses two key reactive sites: the carboxylic acid at the 4-position and the BOC-protected nitrogen at the 1-position. aaronchem.comcymitquimica.com This dual functionality allows for a wide range of chemical transformations.

The carboxylic acid group can be readily converted into esters, amides, and other derivatives through standard coupling reactions. aaronchem.com This enables the attachment of various molecular fragments to the piperidine ring. Following these modifications, the BOC group can be removed to expose the piperidine nitrogen, which can then participate in further reactions such as alkylation or acylation. aaronchem.com This step-wise approach allows for the controlled and systematic construction of complex molecular architectures.

The versatility of N-BOC-piperidine-4-carboxylic acid has made it an indispensable intermediate in the synthesis of a diverse array of compounds, particularly in the pharmaceutical industry for the development of new drugs and pharmaceutical intermediates. aaronchem.comguidechem.comchemimpex.com

Scope and Objectives of Current Research Trends

Current research involving N-BOC-piperidine-4-carboxylic acid is focused on several key areas. A primary objective is the development of novel and more efficient synthetic methodologies that utilize this building block. This includes the exploration of new catalysts and reaction conditions to improve yields and reduce reaction times. mdpi.com

In medicinal chemistry, researchers are actively using N-BOC-piperidine-4-carboxylic acid to synthesize new classes of compounds with potential therapeutic applications. chemimpex.com This includes the design of inhibitors for various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurological disorders. wisdomlib.orgchemimpex.comnih.gov For instance, derivatives of N-BOC-piperidine-4-carboxylic acid are being investigated as analgesics and anti-inflammatory drugs. chemimpex.com The ability to readily modify both the carboxylic acid and the piperidine nitrogen allows for the fine-tuning of a compound's pharmacological properties to enhance its efficacy and selectivity. chemimpex.com

Furthermore, there is growing interest in using N-BOC-piperidine-4-carboxylic acid in the synthesis of peptidomimetics and other complex molecular scaffolds. researchgate.net Its rigid piperidine core can be used to introduce conformational constraints into peptides, which can lead to increased stability and biological activity. acs.org The ongoing exploration of this versatile intermediate promises to yield new discoveries in both fundamental organic chemistry and the development of novel therapeutics.

Physicochemical Properties of N-BOC-Piperidine-4-carboxylic Acid

PropertyValueReference
CAS Number 84358-13-4 guidechem.com
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol aaronchem.com
Appearance White to off-white solid guidechem.com
Solubility Sparingly soluble in water guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO4 B188232 Boc-Inp-OH CAS No. 174286-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOHBPPVVDQMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Record name boc-isonipecotic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233343
Record name 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
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Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84358-13-4
Record name 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
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Record name 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
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Record name 1-tert-butoxycarbonylpiperidine-4-carboxylic acid
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Record name 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLIC ACID
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Synthetic Methodologies for N Boc Piperidine 4 Carboxylic Acid and Its Derivatives

Classical Synthetic Routes to N-BOC-Piperidine-4-carboxylic Acid

The most conventional and widely adopted method for synthesizing N-BOC-piperidine-4-carboxylic acid involves the protection of the secondary amine of piperidine-4-carboxylic acid (also known as isonipecotic acid) with a tert-butyloxycarbonyl (BOC) group.

Reaction with Isonipecotic Acid and Di-tert-butyl Dicarbonate (B1257347)

The direct N-tert-butyloxycarbonylation of isonipecotic acid is the most straightforward approach to N-BOC-piperidine-4-carboxylic acid. This reaction is typically carried out by treating isonipecotic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. guidechem.com The base serves to deprotonate the carboxylic acid and facilitate the nucleophilic attack of the piperidine (B6355638) nitrogen on the Boc anhydride (B1165640).

Commonly used bases include sodium hydroxide (B78521), sodium carbonate, or triethylamine. The reaction is often performed in a mixed solvent system, such as dioxane/water, tetrahydrofuran (B95107) (THF)/water, or t-butanol/water, to ensure the solubility of both the starting material and the reagents. echemi.com The reaction proceeds smoothly at temperatures ranging from 0°C to ambient temperature, typically providing high yields of the desired product after acidic workup to precipitate the N-protected carboxylic acid. chemicalbook.com

A typical procedure involves dissolving isonipecotic acid in an aqueous basic solution, followed by the addition of di-tert-butyl dicarbonate, sometimes dissolved in an organic solvent like THF or t-butanol. echemi.comchemicalbook.com The reaction mixture is stirred for several hours until completion. Subsequently, the reaction is quenched, and the pH is adjusted to the acidic range (pH 2-3) using an acid such as hydrochloric acid, causing the product to precipitate as a white solid. guidechem.com The solid is then collected by filtration and dried. chemicalbook.com

Table 1: Comparison of Reaction Conditions for the Synthesis of N-BOC-piperidine-4-carboxylic acid from Isonipecotic Acid.
BaseSolvent SystemTemperatureYieldReference
Sodium Hydroxide (1N)t-Butanol / Water0°C to Ambient100% chemicalbook.com
Sodium Hydroxide (1M)THF / WaterRoom TemperatureNot specified echemi.com
Sodium Carbonate / Sodium Bicarbonate BufferWater30°CNot specified guidechem.com

Preparations from 4-Piperidinecarboxylic Acid

While isonipecotic acid is the most common starting material, derivatives of 4-piperidinecarboxylic acid can also be employed. For instance, the synthesis can commence with the corresponding ester, such as methyl or ethyl isonipecotate. In this variation, the piperidine nitrogen is first protected with the BOC group using di-tert-butyl dicarbonate. The resulting N-BOC-piperidine-4-carboxylate ester is then subjected to hydrolysis, typically under basic conditions using a reagent like lithium hydroxide (LiOH) in a mixture of solvents like THF, methanol (B129727), and water. chemicalbook.com Following hydrolysis, an acidic workup is performed to protonate the carboxylate and afford the final N-BOC-piperidine-4-carboxylic acid. chemicalbook.com This two-step approach can be advantageous in certain synthetic contexts, particularly when purification of the intermediate ester is more straightforward.

Advanced and Stereoselective Synthesis Strategies

The demand for enantiomerically pure and diastereomerically defined piperidine derivatives in drug discovery has spurred the development of advanced stereoselective synthetic methods.

Enantioselective Approaches to Chiral Piperidine-4-carboxylic Acid Analogues

The creation of chiral piperidine scaffolds often relies on the asymmetric hydrogenation of pyridine (B92270) precursors. nih.gov Catalytic asymmetric hydrogenation of substituted pyridinium (B92312) salts or N-iminopyridinium ylides using chiral catalysts provides an efficient route to enantioenriched piperidine derivatives. nih.gov For example, iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been shown to produce cis-configurated hydroxypiperidine esters with excellent enantioselectivity and diastereoselectivity (up to 97% ee and >20:1 dr). rsc.org

Another powerful technique is the catalytic dynamic resolution of N-Boc-2-lithiopiperidine. acs.orgnih.gov This method uses a chiral ligand in the presence of an organolithium base to selectively deprotonate one enantiomer of the racemic starting material, allowing for subsequent reaction with an electrophile to yield highly enantioenriched 2-substituted piperidines. nih.gov This strategy has been successfully applied to the synthesis of both (R)- and (S)-pipecolic acid derivatives. acs.org

Diastereoselective Syntheses of Substituted N-BOC-Piperidine-4-carboxylic Acid Derivatives

Control over diastereoselectivity is crucial when multiple stereocenters are present. Diastereoselective synthesis of substituted piperidines can be achieved through various methods, including the catalytic hydrogenation of substituted pyridines where the existing stereocenters on the side chain direct the stereochemical outcome of the ring reduction.

A modular, gold-catalyzed cyclization of N-homopropargyl amides offers a highly flexible and diastereoselective route to substituted piperidin-4-ols. nih.gov This approach demonstrates excellent diastereoselectivity in the ring-forming step, leading predominantly to all-cis isomers. nih.gov Similarly, iridium(III)-catalyzed ionic hydrogenation of functionalized pyridines allows for the synthesis of multi-substituted piperidines with high diastereoselectivity for many substrates. chemrxiv.org This method is notable for its tolerance of reducible functional groups, expanding the accessible chemical space for complex piperidine derivatives. chemrxiv.org

Novel Catalyst Systems in N-BOC-Piperidine-4-carboxylic Acid Synthesis

The evolution of catalyst systems has significantly impacted the synthesis of N-BOC-piperidine-4-carboxylic acid and its derivatives, particularly in the realm of stereoselective transformations.

Rhodium-based catalysts, often in conjunction with chiral ligands, are employed for the asymmetric hydrogenation of pyridine derivatives. For instance, a catalyst generated from [RhCp*Cl₂]₂ can be used for transfer hydrogenation, providing access to various chiral piperidines. dicp.ac.cn

Iridium catalysts have also emerged as powerful tools. Chiral iridium complexes are highly effective in the asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts, yielding valuable cis-hydroxypiperidine esters with high stereocontrol. rsc.org Furthermore, robust iridium(III) catalysts have been developed for the ionic hydrogenation of pyridines, which is tolerant of a wide array of sensitive functional groups like nitro and azide (B81097) groups. chemrxiv.org

Copper-catalyzed reactions have also found application. For example, asymmetric Cu-catalyzed cyclizative aminoboration of unsaturated hydroxylamine (B1172632) esters provides an efficient pathway to chiral 2,3-cis-disubstituted piperidines, which are key intermediates for pharmacologically active compounds. nih.gov

Table 2: Overview of Catalytic Systems in the Synthesis of Chiral Piperidine Derivatives.
Catalyst TypeReaction TypeKey FeaturesReference
Rhodium ([RhCp*Cl₂]₂)Asymmetric Transfer HydrogenationSynthesis of various chiral piperidines from pyridinium salts. dicp.ac.cn
IridiumAsymmetric HydrogenationHigh enantioselectivity and diastereoselectivity for hydroxypiperidine esters. rsc.org
Iridium(III)Ionic HydrogenationBroad functional group tolerance; high diastereoselectivity. chemrxiv.org
Copper/Chiral LigandAsymmetric Cyclizative AminoborationAccess to chiral 2,3-cis-disubstituted piperidines. nih.gov
Gold (PPh₃AuNTf₂)Cyclization of N-homopropargyl amidesModular and highly diastereoselective route to piperidin-4-ols. nih.gov

Transition Metal Catalysis for Piperidine Ring Formation

Transition metal catalysis offers powerful and efficient methods for the construction of the piperidine ring, a core component of N-BOC-piperidine-4-carboxylic acid. One of the most direct routes to piperidine-4-carboxylic acid, the precursor to the title compound, is the catalytic hydrogenation of pyridine-4-carboxylic acid (isonicotinic acid). This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

Various transition metal catalysts have been employed for this transformation. For instance, rhodium-catalyzed asymmetric hydrogenation of 2-pyridine ketones has been achieved with excellent enantioselectivities, highlighting the potential for creating chiral piperidine derivatives. dicp.ac.cn While this example does not directly yield a carboxylic acid at the 4-position, it demonstrates the utility of rhodium catalysts in the asymmetric reduction of pyridine rings.

A patent describes a method for the preparation of piperidine-4-carboxylic acid by the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. In this process, a nickel catalyst is used in an alkaline medium to first effect dechlorination and then reduction of the pyridine ring. Alternatively, a platinum catalyst (Adams' catalyst) in glacial acetic acid can be used to directly convert 2,6-dichloropyridine-4-carboxylic acid to piperidine-4-carboxylic acid in a single step. google.com

The following table summarizes some transition metal-catalyzed methods for the synthesis of piperidine rings relevant to N-BOC-piperidine-4-carboxylic acid.

CatalystSubstrateProductKey Features
[Rh(COD)Binapine]BF42-Pyridine KetonesChiral 2-Pyridine AlcoholsHigh enantioselectivity (up to 99% ee) under mild conditions. dicp.ac.cn
Nickel2,6-Dichloropyridine-4-carboxylic acidPiperidine-4-carboxylic acidTwo-step process involving dechlorination and hydrogenation. google.com
Platinum (Adams' catalyst)2,6-Dichloropyridine-4-carboxylic acidPiperidine-4-carboxylic acidOne-pot conversion in glacial acetic acid. google.com
Ruthenium Diamine ComplexesPhenanthridines5,6-DihydrophenanthridinesAsymmetric hydrogenation with up to 92% ee. google.com

It is important to note that after the formation of the piperidine-4-carboxylic acid ring via these transition metal-catalyzed methods, a subsequent N-protection step with Boc anhydride is required to obtain N-BOC-piperidine-4-carboxylic acid.

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. While specific examples of the direct organocatalytic synthesis of N-BOC-piperidine-4-carboxylic acid are not prevalent in the literature, organocatalytic methods are widely used for the asymmetric synthesis of substituted piperidines, which are structurally related.

One notable example is the asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates. This reaction utilizes a chiral phosphoric acid as the organocatalyst to achieve high enantioselectivity (up to 99% ee) in the one-step synthesis of these complex piperidine derivatives from 3-vinyl indoles and imino esters. rsc.org This demonstrates the potential of chiral Brønsted acids in constructing highly functionalized and enantioenriched piperidine scaffolds.

Another relevant approach is the aza-Henry (nitro-Mannich) reaction, which has been used in the asymmetric synthesis of the chiral piperidine derivative CP-99,994. nih.gov This reaction, catalyzed by a chiral thiourea (B124793) derivative, allows for the stereocontrolled formation of a C-C bond and the introduction of a nitro group, which can be further transformed to an amino group, a common feature in piperidine-containing pharmaceuticals.

The following table provides examples of organocatalytic methods for the synthesis of piperidine derivatives.

OrganocatalystReaction TypeSubstratesProductKey Features
Chiral Phosphoric Acid[4+2] Cycloaddition3-Vinyl Indoles, Imino Esters4,6-Bis(1H-indole-3-yl)-piperidine-2-carboxylatesHigh enantioselectivity (up to 99% ee) in a one-step reaction. rsc.org
Chiral ThioureaAza-Henry ReactionImine, NitroalkaneChiral Piperidine Derivative (CP-99,994)Asymmetric synthesis of a potent neurokinin-1 receptor antagonist. nih.gov
PiperidineNAE CondensationNitroalkene, Amine, EnoneSubstituted NH-PiperidinesAsymmetric synthesis with exocyclic chirality induction. researchgate.net

Multicomponent Reactions Incorporating N-BOC-Piperidine-4-carboxylic Acid Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating structural elements from each of the starting materials. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR, involving a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce an α-acetamido carboxamide derivative. mdpi.com

While there is limited direct literature on the use of N-BOC-piperidine-4-carboxylic acid as the carboxylic acid component in Ugi or Passerini reactions, a closely related derivative, N-Boc-4-piperidinone, has been successfully employed as the carbonyl component in a solid-phase Ugi reaction. nih.gov In this study, resin-bound glutamic acid (acting as the amine and carboxylic acid components after deprotection), an isocyanide, and N-Boc-4-piperidinone were reacted to generate N-substituted pyrrolidinone tethered piperidines. This work demonstrates the feasibility of incorporating the N-Boc protected piperidine scaffold into complex molecules via MCRs.

The general scheme for an Ugi four-component reaction is as follows:

R1-COOH + R2-NH2 + R3-CHO + R4-NC → R1-CO-N(R2)-C(R3)-CO-NH-R4

Given its structure, N-BOC-piperidine-4-carboxylic acid is a suitable candidate for the carboxylic acid component (R1-COOH) in such reactions. Its participation would lead to the direct incorporation of the N-BOC-piperidine-4-yl moiety into the final product.

The following table outlines the components of a potential Ugi reaction utilizing N-BOC-piperidine-4-carboxylic acid.

ComponentExample CompoundRole in Ugi Reaction
Carboxylic AcidN-BOC-piperidine-4-carboxylic acidProvides the acyl group and the piperidine scaffold.
AmineBenzylamineProvides the nitrogen atom for the new amide bond.
Carbonyl CompoundIsobutyraldehydeProvides the carbon backbone for the α-aminoamide.
Isocyanidetert-Butyl isocyanideProvides the carbon and nitrogen for the second amide bond.

The successful application of the closely related N-Boc-4-piperidinone in an Ugi reaction strongly suggests that N-BOC-piperidine-4-carboxylic acid would also be a viable substrate, offering a rapid and diversity-oriented route to complex molecules containing this important structural motif.

Green Chemistry Principles in the Synthesis of N-BOC-Piperidine-4-carboxylic Acid

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of N-BOC-piperidine-4-carboxylic acid can be made more environmentally friendly by applying these principles at various stages.

A key step in the synthesis is the protection of the piperidine nitrogen with a BOC group. Traditional methods often use solvents and may require purification by column chromatography. However, more sustainable methods have been developed. For example, the N-Boc protection of amines can be carried out under solvent-free and catalyst-free conditions, which significantly reduces waste and energy consumption. google.com

The synthesis of the piperidine-4-carboxylic acid precursor itself can also be approached from a green chemistry perspective. The catalytic hydrogenation of pyridine-4-carboxylic acid is an atom-economical reaction, as all the atoms of the reactants are incorporated into the product, with the only byproduct being water (if the reaction is carried out in a way that the catalyst can be recycled). The use of heterogeneous catalysts, such as palladium on carbon, allows for easy separation and recycling of the catalyst, further enhancing the green credentials of the process.

The following table summarizes the application of green chemistry principles to the synthesis of N-BOC-piperidine-4-carboxylic acid.

Green Chemistry PrincipleApplication in SynthesisBenefits
Atom Economy Catalytic hydrogenation of pyridine-4-carboxylic acid.High efficiency, minimal waste generation.
Use of Safer Solvents N-Boc protection under solvent-free conditions.Reduced environmental impact and health hazards. google.com
Catalysis Use of recyclable heterogeneous catalysts (e.g., Pd/C) for hydrogenation.Reduced waste, lower cost, and improved process efficiency.
Waste Prevention One-pot synthesis of piperidine-4-carboxylic acid from 2,6-dichloropyridine-4-carboxylic acid.Reduces the number of steps and purification stages, minimizing waste. google.com

By incorporating these green chemistry principles, the synthesis of N-BOC-piperidine-4-carboxylic acid can be made more sustainable and economically viable, aligning with the broader goals of the pharmaceutical and chemical industries to reduce their environmental footprint.

Chemical Reactivity and Derivatization Studies of N Boc Piperidine 4 Carboxylic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, allowing for the construction of esters, amides, and other functional groups. These transformations are fundamental to its role as a versatile building block in organic synthesis.

Esterification Reactions and Their Applications

The carboxylic acid moiety of N-BOC-piperidine-4-carboxylic acid is readily converted to its corresponding esters, such as the methyl or ethyl esters. These ester derivatives are often more suitable for subsequent reactions or serve as key intermediates in multi-step syntheses. A common method for this transformation is reaction with an alcohol (e.g., methanol (B129727), ethanol) under acidic conditions.

Alternatively, esters can be formed and then saponified to yield the parent carboxylic acid. For instance, 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate can be hydrolyzed using a base like lithium hydroxide (B78521) (LiOH) in a solvent mixture such as tetrahydrofuran (B95107) (THF), methanol, and water to produce N-BOC-piperidine-4-carboxylic acid in high yield. echemi.com

These ester derivatives, particularly the methyl ester (Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate), are valuable precursors in the synthesis of more complex heterocyclic systems and other functionalized piperidines. nih.gov

Table 1: Selected Esterification and Hydrolysis Reaction Conditions
Starting MaterialReagentsProductYield
N-BOC-piperidine-4-carboxylic acidMethanol, Acid Catalyst (e.g., H₂SO₄)Methyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylateHigh
1-tert-butyl 4-methyl piperidine-1,4-dicarboxylateLiOH, THF/Methanol/WaterN-BOC-piperidine-4-carboxylic acid84-91% echemi.com

Amidation Reactions for Peptide and Heterocyclic Synthesis

Amidation is one of the most significant transformations of N-BOC-piperidine-4-carboxylic acid, enabling its incorporation into peptide chains and its use as a scaffold for constructing complex heterocyclic compounds. chemimpex.com The reaction involves coupling the carboxylic acid with a primary or secondary amine using a coupling agent.

In peptide synthesis, the Boc-protected piperidine (B6355638) ring acts as a constrained amino acid surrogate, introducing conformational rigidity into peptide backbones. chemimpex.com This is valuable in the design of peptidomimetics and protease inhibitors.

Furthermore, amidation is a key step in the synthesis of various heterocyclic systems. For example, N-BOC-piperidine-4-carboxylic acid can be converted into a β-keto ester, which then reacts with substituted hydrazines to form 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. nih.gov Another approach involves converting the acid to a Weinreb amide, which can then be reacted with organometallic reagents to produce ketones, such as 1-N-BOC-4-acetyl piperidine. google.com A more direct, one-pot synthesis of amides from N-Boc-protected amines involves the in-situ generation of isocyanate intermediates that react with Grignard reagents. rsc.org

Table 2: Examples of Amidation Reactions and Applications
ReactantCoupling Agent/MethodProduct TypeApplication
AmineEDC, HOBt, DIEAPeptide linkageSynthesis of peptide mimetics chemimpex.com
Substituted Hydrazine (B178648) (after conversion to β-enamine diketone)-Pyrazole (B372694) heterocycle nih.govSynthesis of novel heterocyclic building blocks nih.gov
N,O-Dimethylhydroxylamine hydrochlorideEDC, HOBtWeinreb amideIntermediate for ketone synthesis google.com

Reduction Reactions to Alcohols and Amines

The carboxylic acid group can be reduced to a primary alcohol, yielding N-Boc-4-piperidinemethanol. This transformation is typically achieved using reducing agents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF). chemicalbook.com The reaction is generally performed at low temperatures (e.g., 0 °C) in an appropriate solvent like THF. chemicalbook.com The resulting alcohol, N-Boc-4-piperidinemethanol, is a valuable intermediate for synthesizing piperidine derivatives used in medicinal chemistry, particularly for neurological disorders. chemicalbook.comchemimpex.com It can be further functionalized, for example, by conversion to N-Boc-4-piperidinecarboxaldehyde or [1-(tert-butoxycarbonyl)piperidin-4-yl]methyl methanesulfonate. sigmaaldrich.com

Direct reduction of the carboxylic acid to an amine is not a standard one-step transformation. The synthesis of the corresponding amine, (1-Boc-piperidin-4-yl)methanamine, typically proceeds through a multi-step sequence. A common route involves first converting the carboxylic acid to an amide via an amidation reaction, followed by reduction of the amide using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Derivatization for Analytical Enantioseparation

N-BOC-piperidine-4-carboxylic acid itself is an achiral molecule. However, it serves as a crucial achiral building block for the synthesis of chiral molecules that require enantioseparation. nih.gov For instance, it can be used as a starting material to synthesize complex chiral piperidine derivatives. researchgate.net

Once a chiral center is introduced into the molecule, for example at the C-2 or C-3 position of the piperidine ring or on a side chain, the resulting racemic mixture of enantiomers may need to be separated. whiterose.ac.uk This is often accomplished using chiral high-performance liquid chromatography (HPLC) with polysaccharide-based chiral stationary phases. unive.it For the separation to be effective, the chiral molecule is often derivatized to enhance its interaction with the chiral stationary phase. While the literature does not focus on derivatizing N-BOC-piperidine-4-carboxylic acid directly for this purpose, its derivatives are central to these studies. For example, chiral dipeptides have been synthesized from derivatives of N-Boc-aminopiperidines for structural and purity analysis. rsc.org

Modifications of the Piperidine Ring System

Electrophilic and Nucleophilic Substitutions on the Ring

Direct electrophilic or nucleophilic substitution on the saturated carbocyclic framework of the piperidine ring is inherently difficult. However, functionalization can be achieved at the position alpha to the nitrogen atom (C-2) through a deprotonation-substitution sequence.

The presence of the N-Boc group facilitates the regioselective deprotonation (lithiation) of the adjacent C-H bond using a strong base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA). researchgate.net This process generates a nucleophilic organolithium intermediate. This intermediate can then be trapped by a variety of electrophiles, resulting in the formation of α-substituted piperidines. researchgate.netacs.org This strategy provides a powerful method for introducing diverse functional groups onto the piperidine scaffold. The stability and reactivity of the lithiated intermediate can be influenced by temperature, solvent, and the presence of chiral ligands, which can even lead to enantioselective functionalization. acs.orgwhiterose.ac.uk

Table 3: General Scheme for α-Functionalization of N-Boc-Piperidine
StepReagentsIntermediate/ProductDescription
1. Deprotonation (Lithiation)s-BuLi, TMEDA, Low Temperature (-78 °C)α-Lithiated N-Boc-piperidineFormation of a nucleophilic center at C-2
2. Electrophilic TrapElectrophile (E+) (e.g., alkyl halides, aldehydes, CO₂)α-Substituted N-Boc-piperidineFormation of a new C-C or C-heteroatom bond

Table of Mentioned Compounds

Table 4: List of Chemical Compounds
Compound Name
N-BOC-piperidine-4-carboxylic acid
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate
Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate
Lithium hydroxide (LiOH)
Tetrahydrofuran (THF)
5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates
1-N-BOC-4-acetyl piperidine
N-Boc-4-piperidinemethanol
Borane-tetrahydrofuran complex (BH₃·THF)
N-Boc-4-piperidinecarboxaldehyde
[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl methanesulfonate
(1-Boc-piperidin-4-yl)methanamine
Lithium aluminum hydride (LiAlH₄)
sec-butyllithium (s-BuLi)
N,N,N′,N′-tetramethylethylenediamine (TMEDA)

Functionalization at Different Ring Positions (e.g., C-2, C-3)

The N-BOC-piperidine-4-carboxylic acid scaffold offers multiple sites for further chemical modification beyond the carboxylic acid group and the nitrogen atom. The functionalization of the piperidine ring at positions C-2 and C-3 is a key strategy for creating diverse molecular architectures and exploring structure-activity relationships in drug discovery.

Research has demonstrated that the site-selective functionalization of the C-2 position of N-Boc-piperidine derivatives can be achieved with high precision. One prominent method involves rhodium-catalyzed C-H insertion reactions. The site selectivity of these reactions is intricately controlled by the choice of both the catalyst and the amine protecting group. researchgate.net For instance, studies on N-Boc-2-aryl-4-methylenepiperidines have shown that kinetic resolution can be accomplished through asymmetric deprotonation at the C-2 position using n-butyllithium and a chiral ligand like sparteine. acs.org This process allows for the creation of enantioenriched 2,2-disubstituted piperidines, which can be further modified. acs.org The high enantiomeric ratios are maintained during subsequent trapping reactions, highlighting the configurational stability of the intermediate organolithium species. acs.org

Functionalization at the C-3 position has also been explored, although it can present different challenges. Studies involving lipase-catalyzed reactions on derivatives of 3-piperidinecarboxylic acid have been conducted to achieve enantiopure compounds. researchgate.net However, achieving high enantioselectivity at the C-3 position can be more challenging compared to the C-2 position in certain enzymatic reactions. researchgate.net

The table below summarizes representative examples of functionalization at the C-2 position of N-BOC-piperidine derivatives.

Reaction TypeReagents/CatalystPosition FunctionalizedKey Outcome
C-H InsertionRhodium Catalysts (e.g., Rh2(R-TCPTAD)4)C-2Site-selective synthesis of positional analogues. researchgate.net
Asymmetric Deprotonationn-BuLi / (+)-sparteineC-2Kinetic resolution of 2-aryl-4-methylenepiperidines. acs.org
Lithiation-Trappingn-BuLi / MeOCOClC-2Synthesis of 2,2-disubstituted piperidines with retention of stereochemistry. acs.org

Selective Manipulation and Removal of the BOC Protecting Group

The tert-butoxycarbonyl (BOC) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, controlled acidic conditions. fishersci.co.uknih.gov

Acid-Catalyzed Deprotection Mechanisms

The removal of the BOC group is typically accomplished using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.uktotal-synthesis.comyoutube.com The deprotection proceeds through a well-understood carbamate (B1207046) hydrolysis mechanism. The process is generally fast and can often be carried out at room temperature. fishersci.co.uk

The mechanism involves the following key steps:

Protonation: The process begins with the protonation of the carbonyl oxygen of the carbamate group by the acid. commonorganicchemistry.commasterorganicchemistry.com

Fragmentation: The protonated intermediate is unstable and fragments, leading to the loss of a stable tertiary carbocation (tert-butyl cation) and the formation of a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid is also unstable and readily undergoes decarboxylation, releasing carbon dioxide gas. commonorganicchemistry.commasterorganicchemistry.com

Amine Formation: The final products are the free amine (as its corresponding acid salt) and gaseous byproducts, isobutylene (B52900) (from the deprotonation of the tert-butyl cation) and carbon dioxide. total-synthesis.comcommonorganicchemistry.com

This straightforward mechanism allows for efficient deprotection, often with simple workup procedures. masterorganicchemistry.com The vigorous off-gassing of CO2 is a characteristic feature of this reaction. commonorganicchemistry.commasterorganicchemistry.com

ReagentTypical ConditionsKey Features
Trifluoroacetic Acid (TFA)Neat or in a solvent like Dichloromethane (B109758) (DCM)Very common, fast, and efficient; yields the amine TFA salt. fishersci.co.ukmasterorganicchemistry.compeptide.com
Hydrochloric Acid (HCl)In solvents like dioxane, ethyl acetate, or waterEffective and widely used; yields the amine hydrochloride salt. fishersci.co.uk
p-Toluenesulfonic Acid (p-TsOH)In a deep eutectic solvent or via mechanochemical grindingGreener alternative, avoids volatile strong acids. mdpi.comscirp.org

Reactivity Profiling in Various Solvent Systems

The choice of solvent can significantly influence the reactivity of N-BOC-piperidine-4-carboxylic acid and the outcome of its chemical transformations, including both derivatization and deprotection reactions.

In synthesis, N-BOC-piperidine-4-carboxylic acid is often handled in a variety of organic solvents. For its preparation via the reaction of isonipecotic acid with di-tert-butyl dicarbonate (B1257347), a mixture of tert-butanol (B103910) and aqueous sodium hydroxide is commonly used. chemicalbook.com Subsequent esterification or amide coupling reactions frequently employ polar aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF). chemicalbook.com

The deprotection of the BOC group is also highly dependent on the solvent system. While TFA can be used neat, it is often diluted with a solvent like DCM. fishersci.co.ukpeptide.com The use of anhydrous conditions, for instance with HCl in dioxane, can be crucial for substrates that are sensitive to hydrolysis. reddit.com Research has shown that thermal deprotection, an alternative to acid catalysis, can be performed in a range of solvents of different polarities, with methanol and trifluoroethanol showing optimal results. nih.gov

Recent advancements have explored less conventional solvent systems to improve the environmental profile of deprotection reactions. For example, a deep eutectic solvent (DES) composed of choline (B1196258) chloride and p-toluenesulfonic acid has been successfully used as both the reaction medium and the catalyst for BOC removal. mdpi.com Furthermore, solvent-free mechanochemical methods, involving grinding the substrate with an acid like p-toluenesulfonic acid monohydrate, have proven effective for deprotection, eliminating the need for any solvent. scirp.org

The table below outlines the use of various solvents in reactions involving N-BOC-piperidine-4-carboxylic acid and its derivatives.

Solvent SystemReaction TypePurpose/Observation
Dichloromethane (DCM)BOC Deprotection / EsterificationCommon solvent for TFA-mediated deprotection and coupling reactions. fishersci.co.ukchemicalbook.com
Tetrahydrofuran (THF) / Methanol (MeOH) / WaterSaponificationUsed as a solvent mixture for the hydrolysis of methyl esters to the carboxylic acid. chemicalbook.com
DioxaneBOC DeprotectionUsed for deprotection with HCl, often under anhydrous conditions. reddit.com
Methanol / TrifluoroethanolThermal BOC DeprotectionIdentified as optimal solvents for acid-free thermal deprotection. nih.gov
Deep Eutectic Solvent (DES)BOC DeprotectionActs as a "green" catalyst and reaction medium. mdpi.com
Solvent-FreeMechanochemical BOC DeprotectionEliminates solvent waste through ball-milling with an acid catalyst. scirp.org

Applications in Advanced Organic Synthesis

N-BOC-Piperidine-4-carboxylic Acid as a Core Building Block for Complex Molecules

The unique structural features of N-BOC-piperidine-4-carboxylic acid render it an essential starting material for the synthesis of a wide array of complex molecular architectures. guidechem.com The BOC group provides a stable yet readily removable protecting group for the piperidine (B6355638) nitrogen, allowing for selective modifications at other positions of the molecule.

Preparation of Functionalized Piperidines and Spiropiperidines

N-BOC-piperidine-4-carboxylic acid is instrumental in the synthesis of functionalized piperidines, which are prevalent scaffolds in many biologically active compounds. acs.org The carboxylic acid group can be converted into various other functionalities. For instance, it can be transformed into a Weinreb amide, which then reacts with Grignard reagents to introduce different substituents, leading to compounds like 1-N-BOC-4-acetyl piperidine. google.com

The synthesis of spiropiperidines, a class of compounds with significant potential in drug discovery, also frequently utilizes N-BOC-piperidine derivatives. whiterose.ac.ukresearchgate.net One strategy involves the reaction of δ-amino-β-ketoesters, derived from N-BOC protected amino acids, with cyclic ketones to generate 2-spiropiperidines. researchgate.net Another approach involves the formation of the piperidine ring onto a pre-existing carbocyclic or heterocyclic ring system. whiterose.ac.uk For example, N-BOC-piperidone can be condensed with Meldrum's acid, and the resulting product can undergo further reactions to form spirocyclic systems. whiterose.ac.uk

Table 1: Examples of Functionalized Piperidines from N-BOC-piperidine-4-carboxylic acid

Starting MaterialReagents/ConditionsProductApplication/Significance
N-BOC-piperidine-4-carboxylic acid1. EDC, HOBt, N,O-dimethylhydroxylamine HCl, DIEA, DMF1. N-BOC-piperidine-4-yl)(methoxy)(methyl)methanone (Weinreb amide)Intermediate for ketone synthesis
2. MeMgBr or MeLi2. 1-N-BOC-4-acetyl piperidineKey intermediate for various pharmaceuticals. google.com
N-BOC-piperidone1. Meldrum's acidMichael acceptorIntermediate for spirocycle synthesis. whiterose.ac.uk
2. Grignard reagent, then hydrolysisSpirocyclic carboxylic acidBuilding block for complex molecules. whiterose.ac.uk
N-BOC-2-aryl-4-piperidonesWittig olefinationN-Boc-2-aryl-4-methylenepiperidinesSubstrates for kinetic resolution to produce enantioenriched piperidines. acs.org

Synthesis of Fused Heterocyclic Systems

The piperidine ring of N-BOC-piperidine-4-carboxylic acid can serve as a foundation for the construction of fused heterocyclic systems. These systems are of great interest in medicinal chemistry due to their rigid structures and potential for diverse biological activities. One common strategy involves the intramolecular cyclization of a suitably functionalized piperidine derivative. For example, a piperidine derivative with an appropriate side chain can undergo cyclization to form a bicyclic system.

Research has shown that N-BOC-piperidine-4-carboxylic acid can be converted into β-keto esters. mdpi.com These intermediates can then react with hydrazine (B178648) derivatives to form pyrazole (B372694) rings fused or linked to the piperidine core, creating novel heterocyclic amino acid-like structures. mdpi.comresearchgate.net

Role in the Synthesis of Amino Acid Analogues and Peptidomimetics

N-BOC-piperidine-4-carboxylic acid is a valuable scaffold for the synthesis of amino acid analogues and peptidomimetics. guidechem.comchim.it The piperidine ring acts as a constrained mimic of a peptide backbone or an amino acid side chain, which can lead to compounds with enhanced stability and receptor-binding properties.

The synthesis of peptidomimetics often involves coupling N-BOC-piperidine-4-carboxylic acid with amino acids or peptide fragments. chem-soc.siresearchgate.net For example, it has been used to prepare transition-state analogues for enzymes like MurE ligase, a target for new antibacterial agents. chem-soc.siresearchgate.net In these syntheses, the carboxylic acid group of the piperidine is activated and coupled with the amino group of an amino acid or peptide. chem-soc.si The resulting molecule can then be deprotected and further modified to yield the target peptidomimetic. chem-soc.siresearchgate.net

Table 2: Synthesis of Peptidomimetics using N-BOC-piperidine-4-carboxylic acid

Target Compound TypeSynthetic StrategyKey IntermediatesReference
MurE Inhibitors (Transition-state analogues)Conversion to Weinreb amide, reduction to aldehyde, reductive amination with an amino acid ester.N-BOC-piperidine-4-carboxaldehyde, reduced dipeptide analogue. chem-soc.siresearchgate.net
MurE Inhibitors (Product analogues)Direct coupling of N-BOC-piperidine-4-carboxylic acid with an amino acid ester using a coupling reagent like DPPA.Dipeptide analogue. chem-soc.siresearchgate.net
Cyclic α,α-Disubstituted Amino AcidsStrecker or Bucherer-Bergs synthesis starting from N-BOC-4-piperidone.α-aminonitrile or hydantoin (B18101) intermediates. chim.it

Utilization in Solid-Phase Organic Synthesis (SPOS)

N-BOC-piperidine-4-carboxylic acid and its derivatives are well-suited for use in solid-phase organic synthesis (SPOS). nih.gov In SPOS, molecules are built step-by-step on a solid support, which simplifies purification and allows for the rapid synthesis of large numbers of compounds.

The carboxylic acid functionality of N-BOC-piperidine-4-carboxylic acid can be used to attach the molecule to a resin. Alternatively, derivatives like N-BOC-4-aminopiperidine-4-carboxylic acid can be used, where the amino group is attached to the resin. sigmaaldrich.com The BOC-protecting group on the piperidine nitrogen is stable to many of the reaction conditions used in SPOS but can be readily removed with acid to allow for further functionalization. nih.gov This strategy has been employed in the Ugi multi-component reaction on a solid support to generate libraries of pyrrolidinone-tethered piperidines. nih.gov

Contributions to Combinatorial Chemistry Libraries

The versatility of N-BOC-piperidine-4-carboxylic acid makes it a valuable building block for the creation of combinatorial chemistry libraries. ontosight.aiacs.org These libraries, containing thousands or even millions of related compounds, are essential tools in drug discovery for identifying new lead compounds.

The ability to easily functionalize both the carboxylic acid group and the piperidine nitrogen (after deprotection) allows for the introduction of a wide range of chemical diversity. ontosight.ai For example, the "one-bead-one-compound" (OBOC) method has been used to create peptidomimetic libraries where a piperidine-based scaffold is derivatized with various building blocks. nih.gov The use of N-BOC-piperidine derivatives in solid-phase synthesis facilitates the automated or semi-automated production of these libraries, accelerating the drug discovery process. acs.org

Contributions to Medicinal Chemistry and Drug Discovery

N-BOC-Piperidine-4-carboxylic Acid as a Key Intermediate in Pharmaceutical Synthesis.nbinno.comsgtlifesciences.com

N-BOC-piperidine-4-carboxylic acid, also known as 1-Boc-4-piperidinecarboxylic acid, is a critical building block in the synthesis of numerous pharmaceutical compounds. nbinno.com The "BOC" (tert-butoxycarbonyl) group is a protecting group for the nitrogen atom in the piperidine (B6355638) ring. This protection is crucial during multi-step chemical syntheses as it prevents the nitrogen from undergoing unwanted reactions, allowing for selective modifications at other parts of the molecule. Once the desired modifications are complete, the BOC group can be easily removed under acidic conditions to yield the final product.

This versatile intermediate is used in the production of a wide array of drugs, including those for neurological disorders, due to its structural resemblance to certain neurotransmitters. nbinno.com Its derivatives are also integral to the development of new analgesics, anti-inflammatory drugs, and anti-HIV agents. google.com The ability to be readily modified makes it a highly valued component in the creation of complex molecules with specific biological activities. nbinno.com

Design and Synthesis of Drug Candidates Featuring the Piperidine-4-carboxylic Acid Moiety

The piperidine-4-carboxylic acid scaffold is a prevalent feature in many biologically active compounds. The strategic incorporation of this moiety allows for the development of drug candidates targeting a diverse range of diseases.

Agents for Central Nervous System Disorders (e.g., Epilepsy, Parkinsonism, Stroke).google.com

The piperidine ring is a common structural motif in many centrally acting agents. Derivatives of N-BOC-piperidine-4-carboxylic acid have been extensively explored for the treatment of central nervous system (CNS) disorders. google.com Research has shown that compounds derived from this intermediate have the potential to modulate the GABAergic system, which is crucial for treating neurological conditions like anxiety and epilepsy. For instance, they have been used to develop ligands that act on the benzodiazepine (B76468) site of the GABAA receptor. Furthermore, these derivatives are being investigated for their potential in treating Parkinson's disease and stroke. google.com

Anti-HIV and Antiplatelet Drug Development.google.com

The versatility of N-BOC-piperidine-4-carboxylic acid extends to the development of antiviral and antithrombotic therapies. It is a key intermediate in the synthesis of certain anti-HIV drugs. google.com Piperidine-linked aminopyrimidine derivatives have been discovered as potent HIV-1 reverse transcriptase inhibitors with activity against drug-resistant mutant viruses. researchgate.net Additionally, derivatives of N-BOC-piperidine-4-carboxylic acid are utilized in the creation of antiplatelet agents, which are crucial in preventing blood clots. google.com

Anti-Infective and Antimicrobial Agents (e.g., Antifungal, Anti-plasmodial).mdpi.com

The piperidine scaffold has proven to be a valuable framework for the development of novel anti-infective agents. Researchers have synthesized and evaluated 4-aminopiperidine (B84694) derivatives as new antifungal agents that target ergosterol (B1671047) biosynthesis. mdpi.com Moreover, piperidine-4-carboxamides have been identified as a new class of DNA gyrase inhibitors with bactericidal properties against Mycobacterium abscessus, a bacterium that causes difficult-to-treat infections. nih.gov The development of these compounds highlights the importance of the piperidine-4-carboxylic acid moiety in combating infectious diseases.

Modulators of Specific Biological Targets (e.g., Enzyme Inhibitors, Receptor Ligands)

N-BOC-piperidine-4-carboxylic acid and its derivatives are instrumental in creating molecules that can selectively interact with specific biological targets like enzymes and receptors. For example, they have been used to synthesize covalent enzyme inhibitors. acs.org The piperidine-4-carboxylic acid structure can be found in compounds designed as dual PPARα/γ agonists, which are important for regulating lipid and glucose metabolism. nih.gov Furthermore, derivatives have been developed as inhibitors of enzymes such as UDP-galactopyranose mutase, which is essential for the cell wall biosynthesis of Mycobacterium tuberculosis. excli.de

Structure-Activity Relationship (SAR) Studies of N-BOC-Piperidine-4-carboxylic Acid-Derived Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For compounds derived from N-BOC-piperidine-4-carboxylic acid, SAR studies have been crucial in optimizing their therapeutic potential.

For instance, in the development of antifungal 4-aminopiperidines, SAR studies revealed that the nature of the substituents on both nitrogen atoms of the piperidine core significantly impacts their antifungal activity. mdpi.com Similarly, in the design of piperidine-4-carboxamides as anti-infective agents, SAR analysis of different building blocks has guided the synthesis of more potent compounds. nih.gov By systematically modifying the structure of these derivatives and evaluating their biological effects, researchers can identify the key chemical features responsible for their activity, leading to the design of more effective and selective drug candidates.

Prodrug Strategies and Bioavailability Enhancement Utilizing the N-BOC Group

In the realm of medicinal chemistry, the development of effective therapeutic agents often encounters significant hurdles related to the physicochemical and pharmacokinetic properties of drug candidates. A prominent strategy to overcome these challenges is the implementation of a prodrug approach. Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo biotransformation in the body to release the active pharmaceutical ingredient. This approach can rectify issues such as poor solubility, low permeability, rapid metabolism, and insufficient target specificity. The N-tert-butoxycarbonyl (N-BOC) group, a common protecting group in organic synthesis, has emerged as a valuable component in prodrug design due to its unique characteristics. researchgate.netorganic-chemistry.org

The N-BOC group's utility in prodrug strategies stems from its ability to mask polar amine functionalities, thereby increasing the lipophilicity of the parent molecule. This enhanced lipophilicity can facilitate passage across biological membranes, a critical factor for oral bioavailability. researchgate.netnih.gov Furthermore, the N-BOC group is designed to be labile and can be cleaved under specific physiological conditions, such as the acidic environment of the stomach or by enzymatic action in the plasma or target tissues, to release the active drug. researchgate.netnih.gov

N-BOC-piperidine-4-carboxylic acid serves as a versatile building block in this context. The piperidine ring offers a biocompatible scaffold with a balance of lipophilicity and hydrophilicity, while the carboxylic acid provides a convenient attachment point for the parent drug via an ester linkage. The N-BOC group imparts the necessary characteristics for the molecule to function as a prodrug.

Enhancing Metabolic Stability and Permeability

A key advantage of incorporating moieties like N-BOC-piperidine is the potential to enhance the metabolic stability of a drug. The piperidine ring is often less susceptible to metabolic degradation compared to other heterocyclic systems, which can lead to an improved in vivo half-life and greater bioavailability. bloomtechz.com By temporarily masking a crucial functional group with the N-BOC-piperidine-4-carboxylic acid unit, the parent drug is shielded from premature enzymatic breakdown.

The introduction of the bulky and lipophilic N-BOC group can significantly alter a drug's physicochemical properties, as summarized in the table below. This modification often leads to improved membrane permeability, a crucial factor for oral absorption. researchgate.netbloomtechz.com

Table 1: Impact of N-BOC Moiety on Drug Properties in Prodrug Strategies

Property Effect of N-BOC Group Incorporation Rationale
Lipophilicity Generally increased The tert-butyl group is lipophilic, masking polar N-H bonds. nih.gov
Aqueous Solubility Generally decreased Increased lipophilicity can reduce solubility in aqueous media.
Metabolic Stability Often enhanced The N-BOC group can sterically hinder and protect metabolically labile sites. bloomtechz.com
Membrane Permeability Potentially improved Increased lipophilicity can facilitate passive diffusion across cell membranes. researchgate.netbloomtechz.com

| Prodrug Activation | Cleavage under acidic conditions or by esterases | The N-BOC group is readily removed by acid, and the ester linkage can be hydrolyzed by enzymes. researchgate.netmdpi.com |

Case Studies in Prodrug Development

Research has demonstrated the practical application of these principles. In one study focused on developing lung-retentive drugs, N-Boc-4-hydroxy piperidine, a closely related analogue, was used to synthesize prodrugs. The N-BOC protecting group was crucial during the synthesis and the resulting prodrug showed a significantly longer half-life when incubated with rat lung homogenate, indicating its stability and potential for sustained release within the lung tissue. nih.gov The cleavage of the prodrug to release the active parent drug was confirmed to occur within the lung tissue, not during sample preparation. nih.gov

In another example, amino acid esters have been successfully used to create prodrugs of antiviral agents. For instance, various N-Boc-protected amino acids were condensed with the antiviral drug l-BHDU to improve its therapeutic profile. acs.org The N-BOC group was subsequently removed to yield the final prodrug salt. This strategy highlights how N-BOC protected building blocks are instrumental in synthesizing ester prodrugs designed for enhanced delivery. acs.org Similarly, a water-soluble prodrug of an adenosine (B11128) A2A receptor antagonist was synthesized using N-Boc-valine. The N-BOC protected intermediate was stable, and its deprotection yielded the final prodrug which demonstrated improved properties. mdpi.com The stability of the final prodrug was evaluated in artificial gastric acid, showing that a significant portion remained intact, allowing for potential absorption. mdpi.com

The activation mechanism of such prodrugs is a critical design consideration. The ester linkage connecting the N-BOC-piperidine-4-carboxylic acid moiety to the parent drug is often susceptible to hydrolysis by ubiquitous esterase enzymes in the body. mdpi.com Additionally, the N-BOC group itself can be cleaved under acidic conditions, a property that could be exploited for release in the stomach. researchgate.netacs.org Research has identified specific esterases and lipases that can efficiently hydrolyze tert-butyl esters, leaving the N-BOC group intact, demonstrating the potential for selective enzymatic activation of such prodrugs. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation of Derivatives (e.g., NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of N-BOC-piperidine-4-carboxylic acid exhibits characteristic signals corresponding to the protons of the piperidine (B6355638) ring, the tert-butyl group of the BOC protector, and the acidic proton of the carboxyl group. The protons on the piperidine ring typically appear as complex multiplets in the δ 1.5-4.0 ppm region. The nine equivalent protons of the tert-butyl group give rise to a sharp singlet around δ 1.4 ppm, which is a hallmark of the BOC protecting group. The acidic proton of the carboxylic acid is often observed as a broad singlet at a downfield chemical shift (δ 10-12 ppm), though its presence and position can be affected by the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The carbonyl carbon of the BOC group resonates around δ 155 ppm, while the carboxylic acid carbonyl appears further downfield, typically in the δ 175-180 ppm range. The quaternary carbon and the methyl carbons of the tert-butyl group are found at approximately δ 80 ppm and δ 28 ppm, respectively. The carbons of the piperidine ring produce signals in the δ 25-45 ppm range.

Infrared (IR) Spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of N-BOC-piperidine-4-carboxylic acid is distinguished by strong absorption bands characteristic of its structure. A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is indicative of the O-H stretching of the hydrogen-bonded carboxylic acid. Two distinct carbonyl (C=O) stretching absorptions are also prominent: one at approximately 1700-1750 cm⁻¹ for the carboxylic acid carbonyl and another around 1680-1700 cm⁻¹ corresponding to the urethane (B1682113) carbonyl of the BOC group. acgpubs.orgnih.govbiorxiv.org

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. Under Electron Ionization (EI), a common fragmentation pathway for N-BOC protected compounds is the loss of the BOC group or its components. For instance, the loss of tert-butyl (57 amu) or isobutylene (B52900) (56 amu), followed by the loss of carbon dioxide (44 amu), is frequently observed. medcraveonline.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) are routinely used for the analysis of N-BOC-piperidine-4-carboxylic acid and its derivatives. thermofisher.comyork.ac.uk

Technique Functional Group/Structural Feature Typical Observation
¹H NMR tert-butyl (BOC group)Singlet, ~δ 1.4 ppm (9H)
Piperidine Ring ProtonsMultiplets, ~δ 1.5-4.0 ppm
Carboxylic Acid ProtonBroad Singlet, ~δ 10-12 ppm
¹³C NMR Carboxylic Acid Carbonyl~δ 175-180 ppm
BOC Carbonyl~δ 155 ppm
tert-butyl Quaternary Carbon~δ 80 ppm
IR Carboxylic Acid O-H StretchBroad band, 2500-3300 cm⁻¹
Carboxylic Acid C=O Stretch~1700-1750 cm⁻¹
BOC Urethane C=O Stretch~1680-1700 cm⁻¹
MS Molecular Ion (M⁺)m/z corresponding to molecular weight
FragmentationLoss of tert-butyl, isobutylene, CO₂

Chromatographic Methods for Purity Assessment and Separation

Chromatography is the cornerstone of purity assessment and separation for N-BOC-piperidine-4-carboxylic acid, ensuring that the compound meets the stringent quality requirements for its use in synthesis.

HPLC is the most widely used analytical technique for determining the purity of N-BOC-piperidine-4-carboxylic acid. Purity levels are often required to be ≥98% or higher for synthetic applications. 5z.combmglabtech.com Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation.

A typical RP-HPLC method would involve a C18 stationary phase column with a mobile phase consisting of an aqueous component (often with an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution is commonly employed to ensure the efficient separation of the main compound from any impurities.

Parameter Typical Conditions
Column Reversed-Phase C18 (e.g., Zorbax Eclipse XDB-C18)
Mobile Phase A Water with 0.1% Formic Acid and/or 1mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Detection UV at 210-220 nm
Mode Gradient Elution

While HPLC is more common, Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), can also be used for the analysis of N-BOC-piperidine-4-carboxylic acid. thermofisher.comyork.ac.uk However, the direct analysis of carboxylic acids by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the injector or column. scdiscoveries.com

To overcome these issues, derivatization is often employed to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or silyl (B83357) ester, prior to analysis. scdiscoveries.com Alternatively, modern GC systems with specialized columns and injection techniques may allow for the direct analysis of the underivatized acid. A typical GC method for a derivative would utilize a non-polar or medium-polarity capillary column (e.g., HP1-MS, 100% dimethylpolysiloxane) with helium as the carrier gas and a programmed temperature gradient to achieve separation. york.ac.uk

Chiral Separation Techniques for Enantiomeric Purity Determination

N-BOC-piperidine-4-carboxylic acid itself is an achiral molecule. However, it is frequently used in the synthesis of chiral derivatives where control of stereochemistry is critical. Therefore, analytical methods capable of separating and quantifying enantiomers are essential for assessing the enantiomeric purity of these downstream products.

Chiral HPLC is the primary technique for this purpose. This involves the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are commonly used. For example, a CHIRAL ART Amylose-SA column has been successfully used to evaluate the enantiomeric purity of anilide derivatives of N-BOC-piperidinyl pyrazoles. acs.org

Another strategy involves derivatizing the chiral product with a chiral resolving agent to form diastereomers. Since diastereomers have different physical properties, they can often be separated on a standard achiral HPLC column (e.g., silica (B1680970) gel). microsaic.com The relative peak areas of the separated diastereomers can then be used to determine the enantiomeric excess (ee) of the original compound.

Development of High-Throughput Analytical Platforms

In modern drug discovery, N-BOC-piperidine-4-carboxylic acid is used to generate large libraries of derivatives for biological screening. Analyzing these extensive libraries requires the development of high-throughput analytical platforms that can rapidly assess purity, identity, and concentration.

High-Throughput Screening (HTS) leverages automation, robotics, and miniaturization to test thousands of compounds simultaneously. In the context of analysis, this involves integrating rapid analytical techniques with automated liquid handling systems.

Automated LC-MS: Modern LC-MS systems equipped with autosamplers and fast gradient methods can analyze a sample in a minute or less. These platforms are used to confirm the molecular weight and assess the purity of each compound in a library synthesized using N-BOC-piperidine-4-carboxylic acid as a scaffold.

Direct Analysis Mass Spectrometry: Techniques like Self-Assembled Monolayer Desorption Ionization (SAMDI) Mass Spectrometry offer a label-free method for screening large compound libraries at a very high speed, capable of analyzing tens of thousands of samples per day.

Automated Reaction Monitoring: For process development, automated systems that can sample a reaction mixture in real-time are invaluable. Platforms combining automated sampling with direct analysis mass spectrometry can monitor the progress of reactions, such as the deprotection of a BOC group, providing immediate data on the consumption of starting material and the formation of products without the need for traditional workup and analysis. These systems enhance efficiency and provide a deeper understanding of reaction kinetics.

The development of these high-throughput platforms is crucial for accelerating the drug discovery process, enabling researchers to quickly move from a synthetic building block like N-BOC-piperidine-4-carboxylic acid to the identification of promising new drug candidates. york.ac.uk

Future Research Directions and Emerging Applications

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of N-BOC-piperidine-4-carboxylic acid and its derivatives is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. Unlike traditional batch production, continuous flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved product purity, and enhanced safety, particularly for exothermic reactions.

Automated platforms enable the rapid optimization of reaction conditions and the synthesis of large libraries of derivatives by systematically varying reactants and catalysts. This integration facilitates a more efficient discovery and development process for new chemical entities. The move towards continuous manufacturing is a significant trend in pharmaceutical synthesis, where N-BOC-piperidine-4-carboxylic acid serves as a key intermediate.

Table 1: Comparison of Batch vs. Flow Synthesis for Piperidine (B6355638) Derivatives

Parameter Traditional Batch Synthesis Continuous Flow Chemistry
Heat Transfer Limited surface-area-to-volume ratio, potential for hot spots High surface-area-to-volume ratio, excellent heat exchange
Safety Higher risk with exothermic reactions and hazardous reagents Enhanced safety, smaller reaction volumes, better containment
Scalability Complex, often requires re-optimization Simpler to scale up by running the system for longer
Reaction Control Less precise control over mixing and temperature gradients Precise control over stoichiometry, residence time, and temperature

| Product Consistency | Potential for batch-to-batch variability | High consistency and reproducibility |

Applications in Materials Science and Polymer Chemistry

While primarily utilized in pharmaceuticals, the unique structure of N-BOC-piperidine-4-carboxylic acid presents opportunities in materials science and polymer chemistry. The rigid piperidine ring can be incorporated into polymer backbones to create materials with tailored thermal and mechanical properties. Potential applications include the development of high-performance polymers, specialty resins, and functional materials.

After deprotection of the BOC group, the secondary amine offers a reactive site for grafting side chains or for cross-linking polymer chains. The carboxylic acid group provides another handle for polymerization or functionalization, for instance, in the creation of polyesters or polyamides. Research in this area could lead to the development of novel materials with specific applications in electronics, coatings, or advanced manufacturing. However, this remains an emerging field with significant potential for exploration.

Biocatalytic Approaches for Synthesis and Derivatization

The demand for greener and more selective chemical processes is driving research into biocatalytic methods for the synthesis and derivatization of piperidine compounds. Enzymes such as ketoreductases (KREDs), amine oxidases, and ene imine reductases are being explored for their ability to perform highly stereoselective transformations under mild conditions. nih.govresearchgate.net

For instance, biocatalysis has been successfully used to produce chiral N-BOC protected piperidine derivatives, such as (S)-N-Boc-3-hydroxypiperidine, from prochiral ketones with high enantiomeric excess. researchgate.net This chemo-enzymatic approach combines the advantages of chemical synthesis with the high selectivity of enzymes. nih.govacs.org Applying similar enzymatic strategies to N-BOC-piperidine-4-carboxylic acid could enable the synthesis of specific stereoisomers or facilitate the introduction of new functional groups with a level of precision that is difficult to achieve with traditional chemical methods.

Table 2: Examples of Enzymes in Chiral Piperidine Synthesis

Enzyme Class Reaction Type Substrate Example Product Example
Ketoreductase (KRED) Asymmetric reduction of a ketone N-Boc-piperidin-3-one (S)-N-Boc-3-hydroxypiperidine
Amine Oxidase Oxidation of tetrahydropyridines N-substituted tetrahydropyridine Cyclic imine intermediate

| Ene Imine Reductase | Conjugate reduction | Cyclic imine intermediate | Chiral 3-substituted piperidine |

Expansion into Radiochemistry for Imaging Agents

The piperidine scaffold is a common feature in molecules designed as imaging agents for Positron Emission Tomography (PET). The inherent properties of N-BOC-piperidine-4-carboxylic acid make it an attractive precursor for the development of novel PET tracers. The carboxylic acid group can be radiolabeled with positron-emitting isotopes like Carbon-11 (¹¹C) through established methods.

Alternatively, the BOC-protected amine, once deprotected, can be derivatized with a prosthetic group containing a radionuclide such as Fluorine-18 (¹⁸F). These radiolabeled molecules can be designed to target specific receptors or enzymes in the body, allowing for the non-invasive imaging of biological processes in diseases like cancer, neurodegenerative disorders, and cardiovascular conditions. This expansion into radiochemistry represents a significant opportunity to leverage the compound's structure for advanced diagnostic applications.

Advanced Pharmacological Screening and Lead Optimization Studies

N-BOC-piperidine-4-carboxylic acid is a cornerstone building block for generating diverse molecular libraries used in high-throughput screening to identify new drug candidates. Its bifunctional nature—a protected amine and a reactive carboxylic acid—allows for systematic structural modifications.

In the process of lead optimization, "hit" compounds identified from initial screening are chemically modified to improve their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). The BOC-protecting group is crucial in these multi-step syntheses, as it allows for selective reactions at the carboxylic acid terminus before revealing the piperidine nitrogen for further derivatization. This strategic approach enables medicinal chemists to fine-tune the structure of a lead compound to produce a preclinical drug candidate with optimal characteristics.

Q & A

Q. What are the common synthetic routes for N-BOC-piperidine-4-carboxylic acid in organic synthesis?

N-BOC-piperidine-4-carboxylic acid is typically synthesized via Boc protection of piperidine-4-carboxylic acid. Key steps include:

  • Weinreb amide formation : Reacting the carboxylic acid with chloroformate derivatives to form intermediates for Grignard reactions .
  • Scaffold modifications : Used as a core structure in drug design, e.g., converted to racemic GlyT1 inhibitors via condensation, reduction, and sulfonylation .
  • Boc deprotection : Acidic conditions (e.g., TFA or HCl) remove the Boc group, enabling further functionalization .

Q. How is spectroscopic characterization (e.g., FT-IR, NMR) performed for N-BOC-piperidine-4-carboxylic acid?

  • FT-IR : Analyze carbonyl stretches (Boc group C=O at ~1680–1720 cm⁻¹; carboxylic acid C=O at ~1700–1750 cm⁻¹) in KBr pellets .
  • NMR :
  • ¹H NMR : Boc tert-butyl protons appear as a singlet at ~1.4 ppm; piperidine ring protons resonate between 1.5–3.5 ppm .
  • ¹³C NMR : Carboxylic acid carbon at ~170–175 ppm; Boc carbonyl at ~155 ppm .
    • Computational validation : Compare experimental spectra with density functional theory (DFT)-predicted vibrational modes .

**What safety protocols are critical when handling N-BOC-piperidine-4-carboxylic acid in laboratory settings?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.